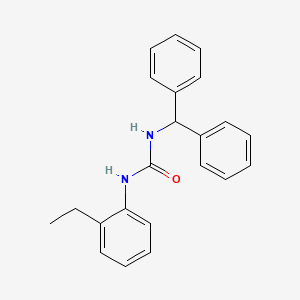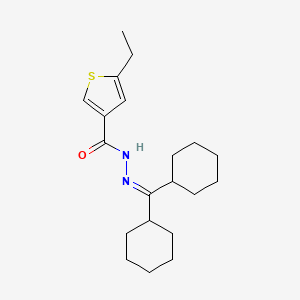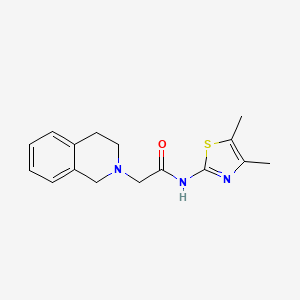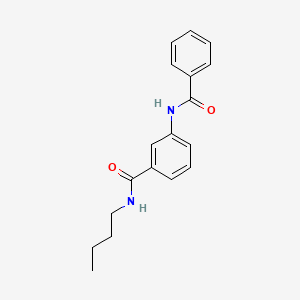![molecular formula C23H22N2O3 B4644972 3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4644972.png)
3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide
説明
3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide, also known as MPAP, is a compound that has been extensively studied for its potential therapeutic effects. MPAP is a small molecule that belongs to the class of benzamides and has been shown to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in regulating glucose and lipid metabolism. 3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is involved in regulating inflammation. Additionally, 3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide has been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism.
Biochemical and Physiological Effects:
3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, which are involved in promoting the growth and survival of neurons. 3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide has also been shown to decrease the production of proinflammatory cytokines, which are involved in promoting inflammation. Additionally, 3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide has been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism.
実験室実験の利点と制限
3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, which makes it suitable for in vitro studies. Additionally, 3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide has been shown to have low toxicity, which makes it suitable for in vivo studies. However, one limitation of 3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide. One area of research is to further elucidate the mechanism of action of 3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide. Another area of research is to explore the potential therapeutic effects of 3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide in other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, research could be conducted to optimize the synthesis method of 3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide to improve its solubility and bioavailability. Overall, 3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide has shown promising potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
科学的研究の応用
3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory bowel disease. Additionally, 3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide has been shown to have antiproliferative effects on cancer cells and has been studied for its potential use in cancer therapy.
特性
IUPAC Name |
3-methyl-N-[5-methyl-2-[(2-phenoxyacetyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16-7-6-8-18(13-16)23(27)25-21-14-17(2)11-12-20(21)24-22(26)15-28-19-9-4-3-5-10-19/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQRNUGKUSPDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4644889.png)
![N-(4-acetylphenyl)-2-{[4-isopropyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4644897.png)
![4-methoxy-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4644903.png)



![N-(3-chloro-2-methylphenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}thiourea](/img/structure/B4644947.png)

![1-ethyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4644959.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide](/img/structure/B4644962.png)
![4-nitro-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide](/img/structure/B4644979.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4644987.png)
![4-bromo-5-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4644994.png)